(2,2-Bis(2,4-difluorophenyl)-6-fluorobenzo[d][1,3]dioxol-5-yl)(piperidin-1-yl)methanone
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Overview
Description
(2,2-bis(2,4-difluorophenyl)-6-fluorobenzo[d][1,3]dioxol-5-yl)(piperidin-1-yl)methanone is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes multiple fluorine atoms and a piperidine moiety, making it an interesting subject for research in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-bis(2,4-difluorophenyl)-6-fluorobenzo[d][1,3]dioxol-5-yl)(piperidin-1-yl)methanone typically involves multiple steps, starting with the preparation of the benzo[d][1,3]dioxole core. Common reagents used in these reactions include palladium catalysts, xantphos, and various bases such as cesium carbonate . The reaction conditions often involve high temperatures and inert atmospheres to ensure the stability of the intermediates and the final product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems can also help in scaling up the production while maintaining the purity and quality of the compound.
Chemical Reactions Analysis
Types of Reactions
(2,2-bis(2,4-difluorophenyl)-6-fluorobenzo[d][1,3]dioxol-5-yl)(piperidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong bases for deprotonation, and various solvents like toluene and dimethylformamide (DMF) to dissolve the reactants and intermediates .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups into the molecule.
Scientific Research Applications
Chemistry
In chemistry, (2,2-bis(2,4-difluorophenyl)-6-fluorobenzo[d][1,3]dioxol-5-yl)(piperidin-1-yl)methanone is studied for its unique structural properties and reactivity. It can serve as a building block for synthesizing more complex molecules and materials.
Biology
In biological research, this compound may be explored for its potential as a bioactive molecule. Its structure suggests that it could interact with various biological targets, making it a candidate for drug discovery and development .
Medicine
In medicine, the compound’s potential therapeutic effects are of interest. Researchers may investigate its efficacy in treating diseases by targeting specific molecular pathways. Its fluorine atoms can enhance its metabolic stability and bioavailability .
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as high thermal stability or resistance to chemical degradation.
Mechanism of Action
The mechanism of action of (2,2-bis(2,4-difluorophenyl)-6-fluorobenzo[d][1,3]dioxol-5-yl)(piperidin-1-yl)methanone involves its interaction with molecular targets in biological systems. The fluorine atoms in the compound can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The piperidine moiety may also play a role in modulating the compound’s binding affinity and selectivity .
Comparison with Similar Compounds
Similar Compounds
(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)methanamine: This compound shares the benzo[d][1,3]dioxole core but lacks the piperidine moiety.
1,2-Bis-benzo(1,3)dioxol-5-yl-ethane-1,2-diol: Another compound with a similar core structure but different functional groups.
Uniqueness
What sets (2,2-bis(2,4-difluorophenyl)-6-fluorobenzo[d][1,3]dioxol-5-yl)(piperidin-1-yl)methanone apart is its combination of multiple fluorine atoms and the piperidine moiety. This unique structure can enhance its chemical stability, reactivity, and potential biological activity, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C25H18F5NO3 |
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Molecular Weight |
475.4 g/mol |
IUPAC Name |
[2,2-bis(2,4-difluorophenyl)-6-fluoro-1,3-benzodioxol-5-yl]-piperidin-1-ylmethanone |
InChI |
InChI=1S/C25H18F5NO3/c26-14-4-6-17(20(29)10-14)25(18-7-5-15(27)11-21(18)30)33-22-12-16(19(28)13-23(22)34-25)24(32)31-8-2-1-3-9-31/h4-7,10-13H,1-3,8-9H2 |
InChI Key |
SJMBODNIXZRCSX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC3=C(C=C2F)OC(O3)(C4=C(C=C(C=C4)F)F)C5=C(C=C(C=C5)F)F |
Origin of Product |
United States |
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